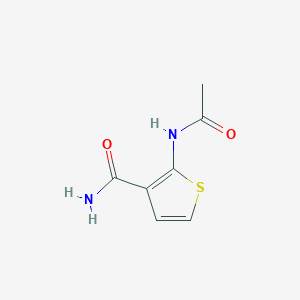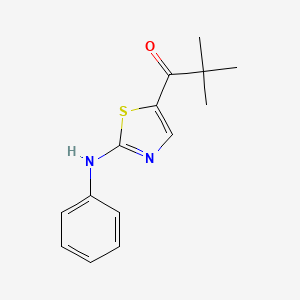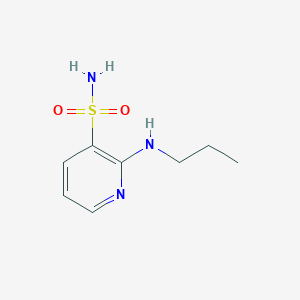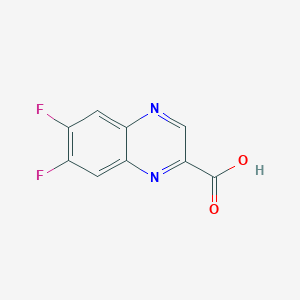
(3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an azepan ring, a trimethylpyrazol group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has shown that certain pyrazole derivatives exhibit significant antimicrobial activity. For example, a study by Kumar et al. (2012) synthesized a series of compounds similar in structure to the queried compound, which demonstrated good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. Compounds containing a methoxy group showed high antimicrobial effectiveness Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012.
Regioselective Synthesis for Medicinal Chemistry
Alizadeh et al. (2015) reported a regioselective synthesis procedure for 1H-pyrazol-5-yl derivatives, employing a 1,3-dipolar cycloaddition approach. This method underscores the relevance of such compounds in developing pharmacologically active agents, indicating their utility in medicinal chemistry A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015.
Anticancer Applications
Another dimension of research focuses on anticancer applications. For instance, Magalhães et al. (2013) studied (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound with structural similarities, and found it inhibits tubulin polymerization, induces G2/M phase arrest, and triggers apoptosis in cancer cells, showcasing promising anticancer therapeutic potential H. I. F. Magalhães, D. V. Wilke, D. Bezerra, B. Cavalcanti, R. Rotta, D. D. de Lima, A. Beatriz, M. Moraes, J. Diniz-Filho, C. Pessoa, 2013.
Novel Synthesis Methods and Biological Evaluation
Radhika et al. (2020) explored the design, synthesis, and biological evaluation of pyrazoline-incorporated isoxazole derivatives, demonstrating the importance of novel synthesis methods in enhancing biological activity, including anticancer properties. Their research highlighted the significance of methodological innovation in discovering potent anticancer agents T. Radhika, A. Vijay, B. Harinadha, B. Madhavareddy, 2020.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14-19(15(2)22(3)21-14)20(24)23-12-6-5-7-17(13-23)16-8-10-18(25-4)11-9-16/h8-11,17H,5-7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAMXBCMGYINTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756737.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid](/img/structure/B2756740.png)



![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2756748.png)
![(2Z)-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2756749.png)

![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2756752.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide](/img/structure/B2756755.png)
